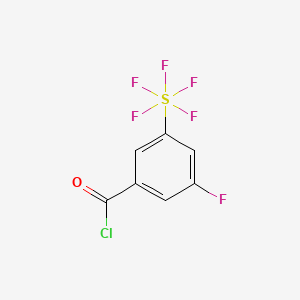

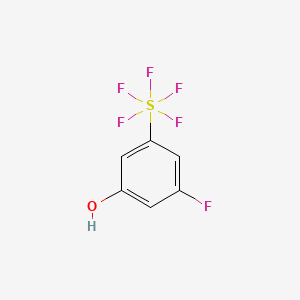

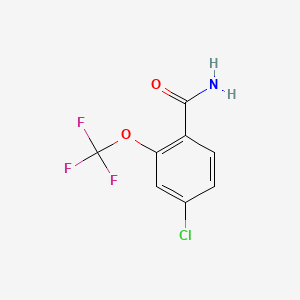

![molecular formula C9H14ClN3O2 B1399881 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride CAS No. 1211512-51-4](/img/structure/B1399881.png)

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride

Overview

Description

“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol . This compound is also known by other names such as “4,5,6,7-TETRAHYDRO-2H-PYRAZOLO[4,3-C]PYRIDINE” and "1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine" .

Synthesis Analysis

A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines . Nine of them showed better activity than the lead compound 1, which was found via computer-aided drug design .

Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” can be represented by the canonical SMILES string "C1CNCC2=C1NN=C2" . The InChI representation of the molecule is "InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9)" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” include a molecular weight of 123.16 g/mol, a computed XLogP3-AA of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 123.079647300 g/mol . The topological polar surface area is 40.7 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

- The compound is an important intermediate in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data are provided for a similar compound, highlighting its structural properties and purity (Wang et al., 2017).

Applications in Organic Synthesis

- Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, related to the compound , have been used in Sonogashira-type cross-coupling reactions to synthesize various condensed pyrazoles. This includes pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).

Antiviral Activity

- Derivatives of a similar compound have shown antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus. This showcases its potential in the development of antiviral agents (Bernardino et al., 2007).

Fluorescence Applications

- A study demonstrated the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives from ethyl pyrazole-5-carboxylate, showing strong fluorescence in solutions. This indicates potential applications in the development of fluorescent materials (Yan et al., 2018).

Development of Novel Compounds

- Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is significant for the preparation of new heterocyclic compounds (Ghaedi et al., 2015).

Future Directions

The future directions for the research and development of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” and its derivatives could involve further exploration of their potential as inhibitors of c-Met kinase . This could have significant implications for the development of targeted therapies for various types of cancer where c-Met deregulation is observed .

Mechanism of Action

Target of Action

The primary target of the compound “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride” is c-Met kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention .

Mode of Action

The compound interacts with c-Met kinase, exerting its effects by inhibiting the enzymatic activity of the kinase . This interaction leads to a decrease in the kinase’s function, thereby affecting the cellular processes it regulates .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it impacts pathways related to cellular growth and survival. By inhibiting c-Met kinase, the compound can disrupt these pathways, leading to potential therapeutic effects .

Result of Action

The compound’s action results in the inhibition of c-Met kinase, leading to decreased cellular growth and survival . This can have potential therapeutic effects, particularly in the context of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDFHMGRGVFDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211512-51-4 | |

| Record name | ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)

![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)